molecular formula C20H35N7O2 B2676684 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine CAS No. 942723-25-3

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B2676684
CAS No.: 942723-25-3
M. Wt: 405.547
InChI Key: DGHQEMRYXUQORB-UHFFFAOYSA-N
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Description

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and tetramethylpiperidine groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Morpholine Groups: Morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.

    Attachment of Tetramethylpiperidine: The tetramethylpiperidine group is attached via a similar nucleophilic substitution reaction, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-bis(dimethylamino)-1,3,5-triazine: A similar triazine derivative with dimethylamino groups instead of morpholine and tetramethylpiperidine.

    2,4,6-tris(2-pyridyl)-1,3,5-triazine: Another triazine compound with pyridyl groups.

Uniqueness

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both morpholine and tetramethylpiperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N7O2/c1-19(2)13-15(14-20(3,4)25-19)21-16-22-17(26-5-9-28-10-6-26)24-18(23-16)27-7-11-29-12-8-27/h15,25H,5-14H2,1-4H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHQEMRYXUQORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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